Tipelukast-D6

Bioanalytical method validation Pharmacokinetic quantification LC-MS/MS internal standardization

Matrix effects and extraction variability compromise Tipelukast quantification in bioanalytical LC-MS/MS. Tipelukast-D6, a +6 Da deuterated SIL-IS, provides identical chromatographic behavior and ionization efficiency, correcting recovery losses and ion suppression. • Accuracy 95-105%, precision ≤5.0% CV in preclinical PK and clinical TDM studies • Eliminates quantitative bias vs. non-deuterated or structurally dissimilar internal standards • ≥95% purity; ambient shipping

Molecular Formula C29H38O7S
Molecular Weight 536.7 g/mol
Cat. No. B13843396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTipelukast-D6
Molecular FormulaC29H38O7S
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC
InChIInChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33)/i8D2,17D2,18D2
InChIKeyKPWYNAGOBXLMSE-YUZNWSDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tipelukast-D6: Deuterated Internal Standard


Tipelukast-D6 is a deuterium-labeled analog of the leukotriene D4 (LTD4) receptor antagonist and 5-lipoxygenase (5-LO)/phosphodiesterase (PDE3/4) inhibitor Tipelukast (MN-001, KCA-757) [1]. It is specifically synthesized with six deuterium atoms incorporated into the molecule, providing a nominal mass shift of +6 Da relative to the non-deuterated parent compound . This compound is not a therapeutic agent but a stable isotope-labeled internal standard (SIL-IS) intended exclusively for analytical method development, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) . Its primary utility lies in enabling precise and accurate quantification of Tipelukast and its metabolites in complex biological matrices during preclinical pharmacokinetic and clinical therapeutic drug monitoring studies [1].

Why Tipelukast-D6 Substitution Fails


In quantitative LC-MS/MS bioanalysis, the internal standard is critical for correcting variability in sample preparation, extraction recovery, and matrix effects [1]. While other compounds like non-deuterated Tipelukast or structurally dissimilar leukotriene receptor antagonists (e.g., Montelukast) might be considered as potential internal standards, they are unsuitable substitutes for Tipelukast-D6 due to fundamental analytical chemistry principles [2]. Non-deuterated Tipelukast co-elutes identically and shares the same mass, making it indistinguishable from the target analyte and thus useless as an internal calibrant [1]. Alternative leukotriene modulators, such as Montelukast, possess different physicochemical properties leading to divergent chromatographic retention, differential ionization efficiency in the mass spectrometer source, and distinct susceptibility to matrix-induced ion suppression or enhancement [2]. These discrepancies prevent accurate normalization of analyte signal, directly resulting in compromised precision, accuracy, and the potential for significant quantitative bias, particularly in complex biological matrices like plasma or tissue homogenates [1].

Tipelukast-D6 Comparative Performance


SIL-IS Accuracy and Precision

The use of stable isotope-labeled internal standards (SIL-IS) like Tipelukast-D6 represents the analytical gold standard for quantitative LC-MS/MS [1]. A head-to-head method comparison in bioanalytical chemistry demonstrates that SIL-IS methods yield significantly lower inter-assay coefficients of variation (CV) compared to methods employing a non-coeluting structural analog IS [2].

Bioanalytical method validation Pharmacokinetic quantification LC-MS/MS internal standardization

Matrix Effect Correction

A major source of quantitative error in LC-MS/MS is the matrix effect—signal alteration caused by co-eluting endogenous compounds [1]. Due to its near-identical physicochemical properties and co-elution with the analyte, Tipelukast-D6 experiences the same degree of ion suppression or enhancement as the Tipelukast analyte [2].

Matrix effect correction Ion suppression/enhancement Bioanalysis

Mass Shift for Analyte Discrimination

The incorporation of six deuterium atoms provides a predictable and unambiguous +6 Da mass shift, which is essential for selective detection in MS/MS [1].

Mass spectrometry Selective ion monitoring Internal standard

Tipelukast-D6 Application Scenarios


Preclinical Pharmacokinetic Studies

In preclinical stages, the pharmacokinetic (PK) profile of Tipelukast must be characterized in various animal models to support Investigational New Drug (IND) applications. Using Tipelukast-D6 as an internal standard in LC-MS/MS assays for these studies ensures the high degree of accuracy (95-105%) and precision (≤5.0% CV) required for determining critical parameters like oral bioavailability, clearance, and half-life, especially when plasma or tissue concentrations are low and matrix effects are pronounced [1].

Therapeutic Drug Monitoring (TDM)

For ongoing or planned clinical trials of Tipelukast (MN-001) in indications like idiopathic pulmonary fibrosis (IPF) or non-alcoholic steatohepatitis (NASH), reliable TDM is crucial. Implementing a bioanalytical method with Tipelukast-D6 mitigates the risk of analytical error from patient-to-patient variability in matrix composition, ensuring that reported plasma concentrations of Tipelukast are a true reflection of drug exposure and not an artifact of analytical bias [2].

Metabolite Identification and Quantitation

Elucidating the metabolic pathway of Tipelukast is essential for understanding its pharmacology and safety profile. While Tipelukast-D6 itself is used to quantify the parent drug, its value extends to the development of methods for metabolites. A robust and validated LC-MS/MS method for the parent drug, enabled by Tipelukast-D6, forms the foundational platform that can be adapted and optimized for the subsequent identification and quantification of major circulating metabolites, ensuring analytical consistency across the drug's lifecycle [1].

Regulatory Bioequivalence Studies

Should Tipelukast gain regulatory approval, future development of generic formulations will necessitate rigorous bioequivalence studies. These studies require the highest level of analytical rigor to compare the pharmacokinetic profiles of the innovator and generic products. Methods employing Tipelukast-D6 as the SIL-IS provide the gold-standard data quality demanded by regulatory bodies like the FDA and EMA, minimizing the risk of failed studies due to imprecise or inaccurate bioanalytical data [2].

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